1-(3-Chloro-5-(trifluoromethyl)phenyl)piperazine is a synthetic compound that belongs to the class of piperazine derivatives. It features a piperazine ring substituted with a chlorinated and trifluoromethylated phenyl group, which contributes to its unique chemical properties and potential applications in medicinal chemistry. This compound is of interest due to its biological activity and potential therapeutic applications, particularly as an inhibitor in various biochemical pathways.
1-(3-Chloro-5-(trifluoromethyl)phenyl)piperazine is classified as an aromatic amine and a piperazine derivative. Its structure includes:
The synthesis of 1-(3-Chloro-5-(trifluoromethyl)phenyl)piperazine typically involves several key steps:
The synthesis often employs methods such as:
1-(3-Chloro-5-(trifluoromethyl)phenyl)piperazine can participate in various chemical reactions, including:
The reactivity of this compound can be influenced by the presence of substituents on the aromatic ring, which modulate its electronic properties and steric hindrance.
The mechanism of action for 1-(3-Chloro-5-(trifluoromethyl)phenyl)piperazine primarily involves its interaction with biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures exhibit significant antibacterial properties, suggesting that 1-(3-Chloro-5-(trifluoromethyl)phenyl)piperazine may also possess similar activities .
1-(3-Chloro-5-(trifluoromethyl)phenyl)piperazine has several scientific applications, particularly in medicinal chemistry:
1-(3-Chloro-5-(trifluoromethyl)phenyl)piperazine emerged as a structural analog of phenylpiperazine-based serotonergic agents during pharmacological investigations into 5-HT receptor modulation. First identified in the 1980s alongside compounds like TFMPP (1-(3-trifluoromethylphenyl)piperazine) and mCPP (1-(3-chlorophenyl)piperazine), this compound initially represented a minor research focus compared to its more prominent analogs [3]. Its appearance in psychoactive substance surveillance programs intensified post-2010, as drug enforcement agencies detected it as a novel designer drug in unregulated products. The trifluoromethyl and chloro substitutions at the 3- and 5-positions of the phenyl ring were hypothesized to enhance receptor affinity and metabolic stability, contributing to its emergence as a substance of interest. Analytical characterization relies on identifiers including CAS RN 22345195, molecular formula C₁₁H₁₂ClF₃N₂, and InChIKey DDWYBHPNFVYDDC-UHFFFAOYSA-N [2]. Surveillance studies utilize these identifiers for spectroscopic differentiation from structurally similar new psychoactive substances (NPS), though documented prevalence remains lower than that of mCPP or TFMPP.
This compound belongs to a structurally diverse class of arylpiperazines characterized by aromatic ring substitutions that profoundly influence pharmacological profiles. Key analogues include:
Table 1: Structural Analogues of 1-(3-Chloro-5-(trifluoromethyl)phenyl)piperazine
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Variations | 5-HT Receptor Affinity Trends |
---|---|---|---|---|
1-(3-Chloro-5-(trifluoromethyl)phenyl)piperazine | C₁₁H₁₂ClF₃N₂ | 264.68 | −Cl, −CF₃ at meta positions | Predicted high 5-HT₁ₐ/₂ₐ affinity |
TFMPP (1-(3-Trifluoromethylphenyl)piperazine) | C₁₁H₁₃F₃N₂ | 230.23 | −CF₃ at meta position | 5-HT₁B agonist (Ki = 30-100 nM) [3] |
mCPP (1-(3-Chlorophenyl)piperazine) | C₁₀H₁₃ClN₂ | 196.68 | −Cl at meta position | 5-HT₂C agonist (Ki = 10-40 nM) |
Quipazine | C₁₃H₁₅N₃ | 213.28 | Quinoline core | 5-HT₂ agonist (Ki = 18 nM) [3] |
The molecular scaffold combines a piperazine ring attached to a trisubstituted benzene ring featuring chloro and trifluoromethyl groups at positions 3 and 5. This arrangement yields distinct electronic properties: the −Cl group acts as a weak electron-withdrawing substituent, while −CF₃ exerts strong inductive effects, enhancing the compound’s lipophilicity (predicted logP ≈ 3.2) and metabolic stability compared to non-halogenated analogs. The meta-disubstitution pattern creates steric hindrance that influences conformational flexibility and receptor docking efficiency. Crystallographic data on related compounds (e.g., N-ethyl-4-[3-(trifluoromethyl)phenyl] derivatives) reveal non-planar geometries where the piperazine ring adopts a chair conformation perpendicular to the aromatic plane [6]. This orientation may facilitate interactions with transmembrane helices in serotonin receptors, though specific binding studies for this compound remain sparse.
Significant research gaps persist in understanding the compound’s pharmacological mechanisms and optimizing its synthesis:
Receptor Binding Specificity: While structural analogs like TFMPP and mCPP exhibit well-characterized affinity for 5-HT₁ and 5-HT₂ receptor subtypes [3], the target compound lacks comprehensive radioligand binding data. Preliminary molecular modeling suggests the −CF₃ group could enhance hydrophobic pocket interactions in 5-HT₂ receptors, but experimental validation is absent. Discrepancies between predicted and observed activity exist due to unstudied metabolite effects.
Synthetic Methodology Limitations: Current routes rely on nucleophilic aromatic substitution (SNAr) between 1-(piperazinyl) precursors and 1-chloro-3-bromo-5-(trifluoromethyl)benzene. Challenges include:
Requirement for palladium catalysts in alternative Suzuki coupling routes, increasing costs
Metabolic Pathway Elucidation: Phase I metabolism remains uncharacterized, with predicted hepatic oxidation sites at the piperazine ring (N-dealkylation) or phenyl moiety (hydroxylation). Analytical standards for potential metabolites are unavailable, impeding toxicological studies.
Table 2: Key Research Priorities for 1-(3-Chloro-5-(trifluoromethyl)phenyl)piperazine
Research Domain | Current Knowledge Gaps | Critical Investigation Needs |
---|---|---|
Receptor Pharmacology | Inferred affinity from structural analogs only | Radioligand binding assays across 5-HT receptor subtypes |
Synthetic Chemistry | Low-yielding multi-step routes; isomer contamination | Novel catalytic methods (e.g., flow chemistry) |
Metabolic Profiling | Unknown major metabolites; no enzyme kinetic data | Hepatocyte incubation studies; CYP phenotyping |
Structural Biology | No crystallographic data for receptor complexes | Molecular dynamics simulations; homology modeling |
Advanced synthetic approaches used for complex piperazine derivatives (e.g., EVT-3033519) demonstrate feasibility for improvement. These include tandem Cu-catalyzed ketenimine formation [6] or microwave-assisted coupling, which could address yield and purity limitations. Heterocyclic analogs (e.g., pyridylpiperazines) show divergent structure-activity relationships [7], underscoring the need for target-specific optimization. Resolution of these gaps is essential for elucidating the compound’s pharmacodynamics and developing analytical standards for forensic identification.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7